molecular formula C12H21NO B13782581 1-tert-Butyl-3-(1-methylcyclopentyl)-2-aziridinone CAS No. 24161-48-6

1-tert-Butyl-3-(1-methylcyclopentyl)-2-aziridinone

Cat. No.: B13782581
CAS No.: 24161-48-6
M. Wt: 195.30 g/mol
InChI Key: SBDNIFAJEHKNGS-UHFFFAOYSA-N
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Description

1-tert-Butyl-3-(1-methylcyclopentyl)-2-aziridinone is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a methylcyclopentyl group, and an aziridinone ring

Preparation Methods

The synthesis of 1-tert-Butyl-3-(1-methylcyclopentyl)-2-aziridinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of tert-butylamine with a suitable cyclopentyl derivative, followed by cyclization to form the aziridinone ring. The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-tert-Butyl-3-(1-methylcyclopentyl)-2-aziridinone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction efficiency. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-tert-Butyl-3-(1-methylcyclopentyl)-2-aziridinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-3-(1-methylcyclopentyl)-2-aziridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridinone ring is known to be reactive, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

1-tert-Butyl-3-(1-methylcyclopentyl)-2-aziridinone can be compared with other similar compounds, such as:

    1-tert-Butyl-3-(1-methylcyclohexyl)-2-aziridinone: This compound has a cyclohexyl group instead of a cyclopentyl group, leading to differences in chemical reactivity and biological activity.

    1-tert-Butyl-3-(1-methylcyclopropyl)-2-aziridinone: The presence of a cyclopropyl group results in a more strained ring system, which can affect the compound’s stability and reactivity.

    1-tert-Butyl-3-(1-methylcyclobutyl)-2-aziridinone: This compound has a cyclobutyl group, which also influences its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

CAS No.

24161-48-6

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

1-tert-butyl-3-(1-methylcyclopentyl)aziridin-2-one

InChI

InChI=1S/C12H21NO/c1-11(2,3)13-9(10(13)14)12(4)7-5-6-8-12/h9H,5-8H2,1-4H3

InChI Key

SBDNIFAJEHKNGS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)C2C(=O)N2C(C)(C)C

Origin of Product

United States

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